

PROTAC HK2 Degradator-1: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: PROTAC HK2 Degradator-1

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of **PROTAC HK2 Degradator-1**, a targeted protein degrader for Hexokinase 2 (HK2).

PROTAC HK2 Degradator-1 is a heterobifunctional molecule that induces the degradation of HK2, a key enzyme in the glycolysis pathway.^{[1][2][3][4][5]} It is composed of Lonidamine, a ligand for HK2, linked to Thalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).^{[1][2][3][4][5]} By recruiting CRBN to HK2, the degrader facilitates the ubiquitination and subsequent proteasomal degradation of the HK2 protein.^{[1][6][7][8]} This targeted degradation of HK2 has been shown to inhibit the proliferation of cancer cells, induce mitochondrial damage, and trigger immunogenic cell death through pyroptosis.^{[1][9][10][11]}

Physicochemical Properties and Solubility

PROTAC HK2 Degradator-1 is a solid compound with the following properties:

Property	Value	Reference
CAS Number	3033812-84-6	[1]
Molecular Formula	C32H28Cl2N6O5	[2]
Molecular Weight	647.51 g/mol	[2]
Form	Solid	[2]

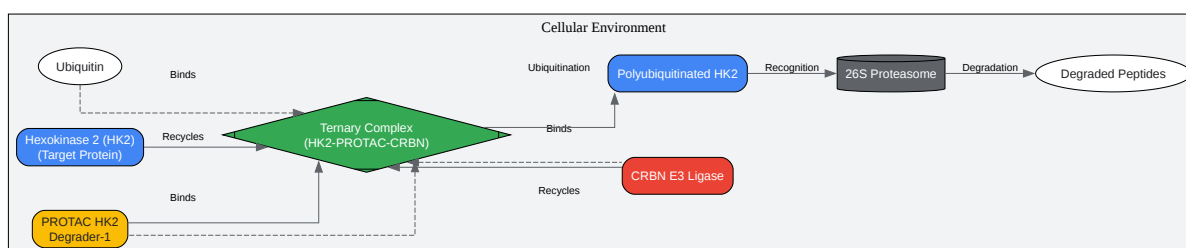
The solubility of **PROTAC HK2 Degradar-1** is a critical factor for its use in in vitro and in vivo experiments.

Solvent	Solubility	Notes	Reference
DMSO	100 mg/mL	Requires sonication for complete dissolution.	[2]

Storage: For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Mechanism of Action

PROTAC HK2 Degradar-1 operates through the proteolysis-targeting chimera (PROTAC) mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).



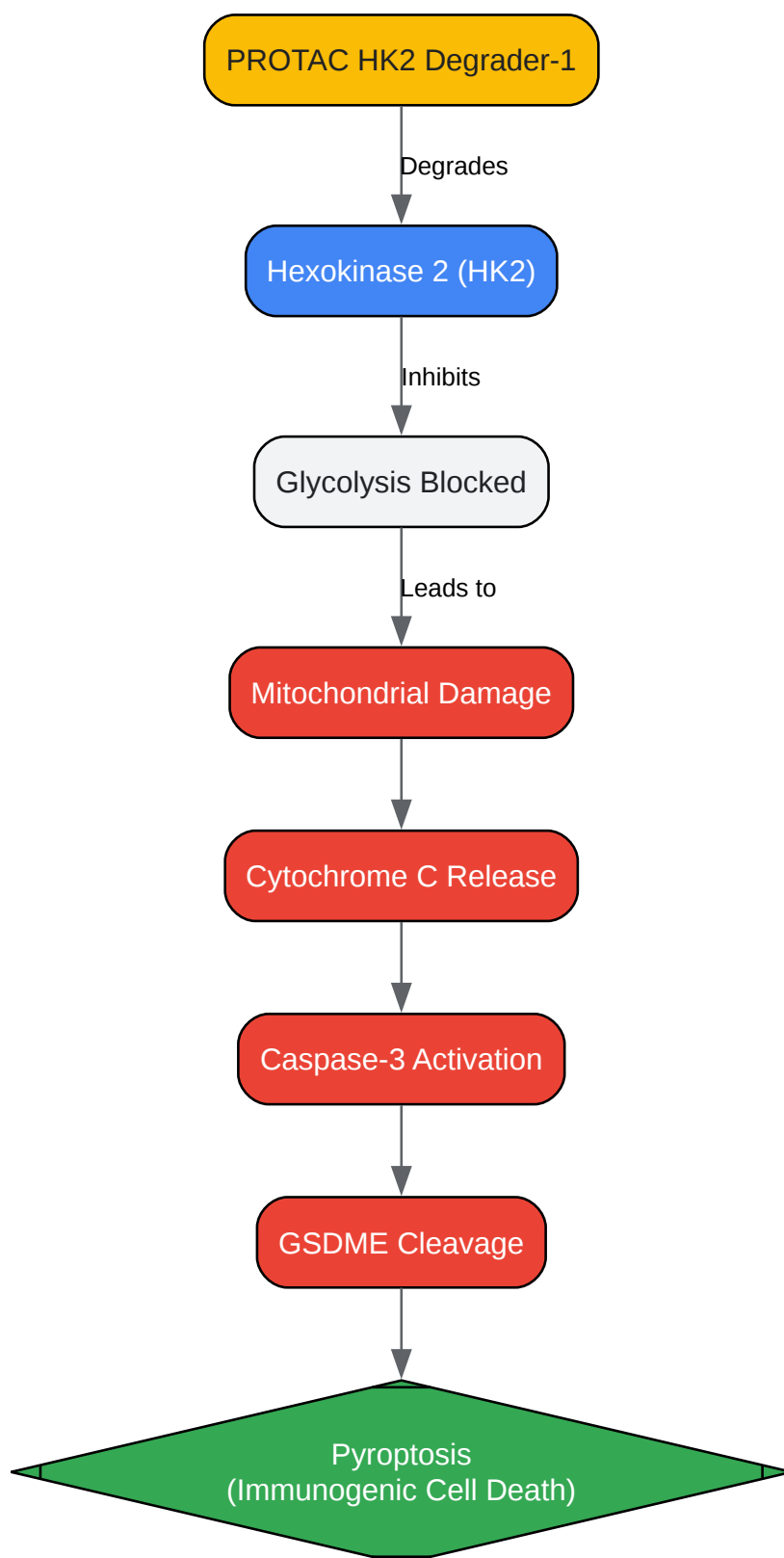
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Mechanism of action for **PROTAC HK2 Degradar-1**.

The process begins with the PROTAC molecule simultaneously binding to both the HK2 protein and the CRBN E3 ligase, forming a ternary complex.[1][7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the HK2 protein, tagging it for destruction.[6][8] The polyubiquitinated HK2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.[6][7][8]

Signaling Pathway

Degradation of HK2 by **PROTAC HK2 Degradator-1** has significant downstream effects, leading to cell death.



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Signaling cascade following HK2 degradation.

The degradation of HK2 inhibits glycolysis, leading to mitochondrial damage.[1][9][10] This results in the release of cytochrome C, which in turn activates caspase-3.[1] Activated caspase-3 cleaves Gasdermin E (GSDME), a key step in initiating pyroptosis, a form of programmed cell death that can trigger an immune response.[1][9]

Experimental Protocols

Preparation of Stock Solutions

1. In Vitro Stock Solution (e.g., 10 mM in DMSO):

- Materials: **PROTAC HK2 Degradator-1** (solid), DMSO (anhydrous), microcentrifuge tubes, sonicator.
- Procedure:
 - Weigh the required amount of **PROTAC HK2 Degradator-1**. For 1 mL of a 10 mM stock solution, use 0.6475 mg.
 - Add the appropriate volume of DMSO to achieve a 10 mM concentration.
 - Vortex thoroughly and sonicate in a water bath until the solid is completely dissolved.[2]
 - Aliquot and store at -20°C or -80°C.

2. In Vivo Formulation (1.3 mg/mL):

- Materials: **PROTAC HK2 Degradator-1**, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
- Procedure (for 1 mL):
 - Prepare a 13.0 mg/mL stock solution of **PROTAC HK2 Degradator-1** in DMSO.
 - In a sterile tube, add 400 µL of PEG300.
 - Add 100 µL of the 13.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is homogeneous.

- Add 450 μ L of saline to bring the total volume to 1 mL. Mix well. The final concentration will be 1.3 mg/mL.[\[1\]](#)

In Vitro Assays

Cell Culture:

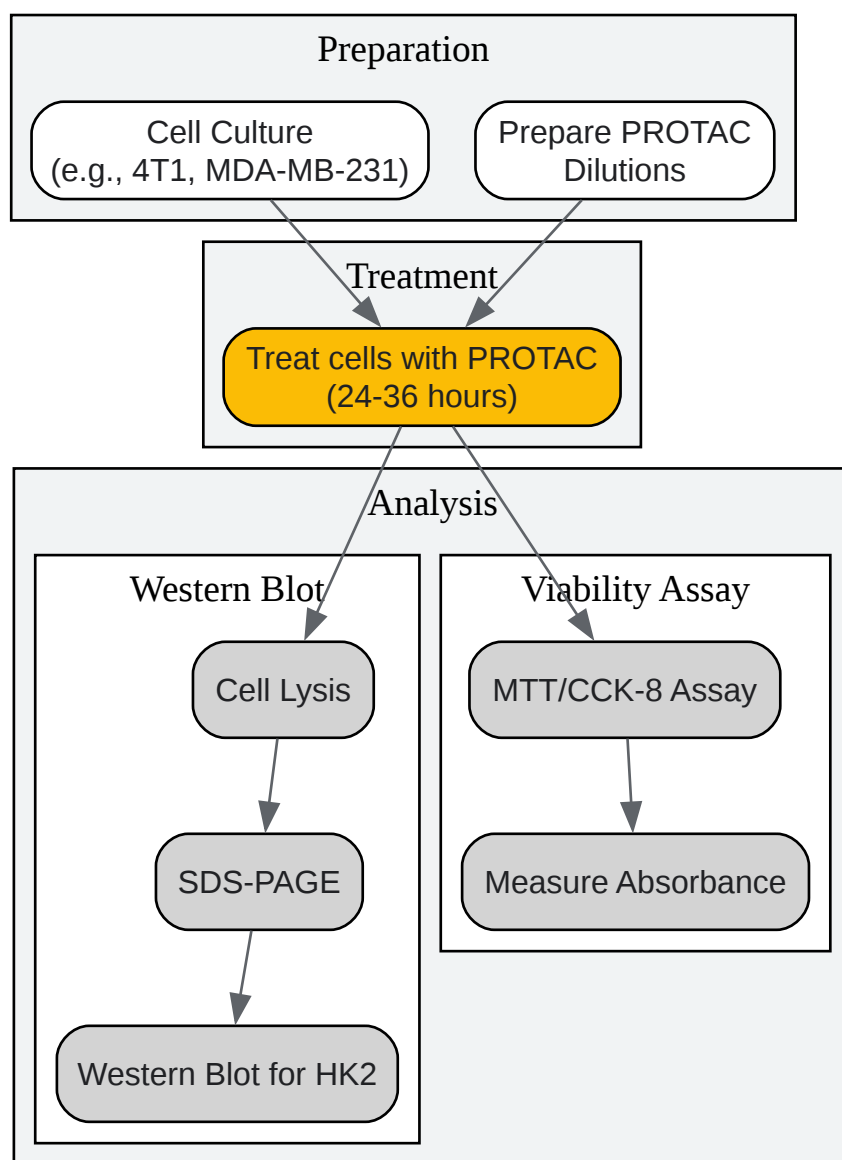
- Culture breast cancer cell lines such as 4T1 or MDA-MB-231 in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Western Blot for HK2 Degradation:

- Objective: To determine the degradation of HK2 protein following treatment with **PROTAC HK2 Degradar-1**.
- Procedure:
 - Seed cells (e.g., 4T1 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
 - Treat the cells with varying concentrations of **PROTAC HK2 Degradar-1** (e.g., 0.1 μ M to 10 μ M) for 24-36 hours. Include a vehicle control (DMSO).[\[1\]](#)
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against HK2 and a loading control (e.g., GAPDH or β -actin).
 - Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Cell Viability Assay (MTT or CCK-8):

- Objective: To assess the effect of HK2 degradation on cell proliferation.
- Procedure:
 - Seed cells in 96-well plates.
 - Treat with a range of concentrations of **PROTAC HK2 Degradar-1** for a specified duration (e.g., 36 hours).[\[1\]](#)
 - Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength to determine cell viability.



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Workflow for in vitro experiments.

In Vivo Studies

Animal Model:

- Use female BALB/c mice (6-week-old) for tumor xenograft studies.^[1]

Tumor Implantation and Treatment:

- Procedure:
 - Subcutaneously inject 4T1 breast cancer cells into the mice.
 - When tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
 - Administer **PROTAC HK2 Degradar-1** at a dose of 50 mg/kg via intraperitoneal injection, twice daily (bid) for a specified number of treatments (e.g., nine times).^[1]
 - Monitor tumor growth by measuring tumor volume regularly.
 - At the end of the study, tumors and tissues can be harvested for further analysis (e.g., Western blot, immunohistochemistry).

Biological Activity

PROTAC HK2 Degradar-1 has demonstrated potent and selective activity against various cancer cell lines.

In Vitro Degradation and Proliferation Inhibition:

Cell Line	DC50 (μ M) for HK2 Degradation	IC50 (μ M) for Proliferation Inhibition	Reference
4T1 (Mouse breast cancer)	2.56	5.08	[1]
MDA-MB-231 (Human breast cancer)	0.79	-	[1]
786-O (Human kidney cancer)	-	34.07	[1]
PANC-1 (Human pancreatic cancer)	-	31.53	[1]
HGC-27 (Human gastric cancer)	-	6.11	[1]
MCF-1 (Human breast cancer)	-	21.65	[1]

DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell proliferation.

In Vivo Efficacy:

- In a 4T1 tumor model, administration of **PROTAC HK2 Degradar-1** (50 mg/kg, i.p., bid) effectively inhibited breast tumor growth.[\[1\]](#)
- The degrader was also shown to sensitize tumors to cisplatin while reducing the colon side effects associated with cisplatin treatment.[\[1\]](#)

These detailed notes and protocols provide a comprehensive guide for the effective use of **PROTAC HK2 Degradar-1** in cancer research, enabling further investigation into the therapeutic potential of targeted HK2 degradation.

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